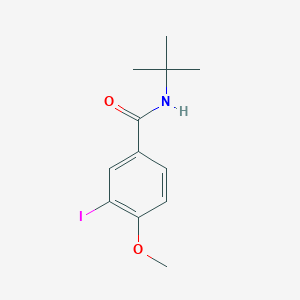

N-tert-butyl-3-iodo-4-methoxybenzamide

Description

Properties

Molecular Formula |

C12H16INO2 |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

N-tert-butyl-3-iodo-4-methoxybenzamide |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |

InChI Key |

DBKHKMZEMCUMNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)I |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N Tert Butyl 3 Iodo 4 Methoxybenzamide

Historical Context of Iodobenzamide Synthesis

The synthesis of iodinated aromatic compounds, including iodobenzamides, has been a cornerstone of organic chemistry for over a century. Aryl iodides are valuable intermediates, primarily utilized in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings nih.gov. Historically, the preparation of these compounds relied on a few robust methods.

One of the most classical and enduring methods for introducing iodine onto an aromatic ring is the Sandmeyer reaction nih.gov. This process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with an iodide salt (e.g., potassium iodide) to yield the corresponding aryl iodide nih.gov. This method is advantageous for its reliability and the ready availability of aromatic amine precursors.

Direct electrophilic iodination using molecular iodine (I₂) has also been a long-standing approach. However, due to the low electrophilicity of iodine, this reaction typically requires the presence of an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺) nih.govnih.gov. Common oxidants used historically and to this day include nitric acid, hydrogen peroxide, and N-iodosuccinimide (NIS) nih.govresearchgate.net. The development of hypervalent iodine compounds, which are often synthesized from aryl iodides, has further expanded the toolkit for organic synthesis nih.govbeilstein-journals.org. These historical methods laid the essential groundwork for the more refined and regioselective strategies employed in modern synthesis.

Classical and Contemporary Synthesis Routes for N-tert-butyl-3-iodo-4-methoxybenzamide Analogues

The synthesis of this compound can be approached by two primary retrosynthetic disconnections: either forming the amide bond first followed by iodination, or iodinating a benzoic acid precursor before amidation.

The formation of the amide bond is a critical step. While classical methods often involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride (the Schotten-Baumann reaction), these routes generate stoichiometric waste sciepub.com. Consequently, significant research has focused on the direct amidation of carboxylic acids with amines, a more atom-economical and environmentally benign process mdpi.com.

Direct amidation requires catalytic activation to overcome the formation of a non-reactive ammonium carboxylate salt sciepub.com. Boron-based catalysts have proven particularly effective. Boric acid, for example, can catalyze the direct amidation of benzoic acid by forming a mixed anhydride intermediate that is more susceptible to nucleophilic attack by the amine sciepub.com. More advanced catalysts, such as ortho-iodoarylboronic acids, have been developed to facilitate this transformation under even milder conditions nih.govorganic-chemistry.org. Specifically, 5-methoxy-2-iodophenylboronic acid (MIBA) has been identified as a highly active catalyst for direct amidations at room temperature in the presence of molecular sieves, which serve to remove the water byproduct and drive the reaction to completion mdpi.comorganic-chemistry.org.

The table below summarizes various catalytic systems used for direct amidation reactions relevant to benzamide (B126) synthesis.

| Catalyst System | Carboxylic Acid | Amine | Conditions | Yield | Reference |

| Boric Acid (10 mol%) | Benzoic Acid | Benzylamine | Toluene, reflux | High | sciepub.com |

| ortho-Iodophenylboronic acid | Various | Various | Room temp., 4Å MS | Good-Excellent | nih.gov |

| MIBA (5-methoxy-2-iodophenylboronic acid) | Various | Various | Room temp., 4Å MS | High | organic-chemistry.org |

| Zirconium(IV) chloride | Benzoic Acid | Benzylamine | 70 °C, THF, 4Å MS | Good-Excellent | |

| Copper(II) triflate | Nitriles | di-tert-butyl dicarbonate (B1257347) | Room temp., solvent-free | Excellent | researchgate.net |

This table is interactive and can be sorted by column.

An alternative contemporary route involves the Ritter reaction, where nitriles react with a source of a tert-butyl carbocation, such as di-tert-butyl dicarbonate, in the presence of a catalyst like copper(II) triflate to form N-tert-butyl amides in excellent yields researchgate.net.

Assuming the precursor N-tert-butyl-4-methoxybenzamide is synthesized first, the subsequent challenge is the regioselective introduction of iodine at the C-3 position. The directing effects of the substituents on the aromatic ring are paramount. The 4-methoxy group is a strongly activating ortho-, para-director, while the N-tert-butylamido group at the 1-position is a deactivating meta-director.

The powerful ortho-directing ability of the methoxy (B1213986) group dominates, directing electrophilic substitution to the positions ortho to it (C-3 and C-5). Since these positions are equivalent, electrophilic iodination is expected to occur selectively at the C-3 (and C-5) position.

Direct iodination can be achieved using various electrophilic iodine reagents. A common method involves using molecular iodine in the presence of an oxidizing agent or activator researchgate.net. Reagents such as N-iodosuccinimide (NIS) or combinations like I₂ with tert-butyl hydroperoxide (TBHP) can generate an electrophilic iodine species (I⁺) in situ, which then attacks the electron-rich aromatic ring researchgate.net. The choice of solvent and reaction conditions can be optimized to achieve high regioselectivity and yield.

| Iodinating Reagent | Substrate Type | Conditions | Outcome | Reference |

| I₂ / Oxidizing Agent | Activated Arenes | Varies | Electrophilic Aromatic Substitution | nih.govnih.gov |

| N-Iodosuccinimide (NIS) | Activated Arenes | Acetonitrile or DMF | Mild iodination | nih.gov |

| I₂ / TBHP | Heterocycles | Varies | Metal-free, regioselective iodination | researchgate.net |

| I₂ / Silver Triflate | Arenes | Varies | Synthesis of PET/SPECT precursors | acs.org |

This table is interactive and can be sorted by column.

Organometallic chemistry offers powerful alternative strategies for the formation of carbon-iodine bonds. These methods often provide excellent regiocontrol, as the metallic functionality can be installed at a specific position on the aromatic ring before being converted to an iodide.

One approach involves a directed ortho-metalation (DoM) strategy. The amide and methoxy groups on a precursor could direct a strong base, such as an organolithium reagent, to deprotonate the C-3 position selectively. The resulting aryllithium species can then be quenched with an electrophilic iodine source (e.g., I₂) to install the iodine atom precisely.

Alternatively, a halogen-metal exchange reaction could be employed. If a precursor such as N-tert-butyl-3-bromo-4-methoxybenzamide were available, treatment with an organolithium or Grignard reagent could generate an organometallic intermediate at the C-3 position, which is then subsequently iodinated nih.gov. Furthermore, aryl boronic acids or their esters, which can be prepared via iridium- or palladium-catalyzed C-H borylation, serve as versatile precursors that can be converted into aryl iodides under mild oxidative conditions nih.gov.

Novel Synthetic Route Development for this compound

Modern synthetic chemistry is increasingly focused on developing novel, efficient, and sustainable methodologies. Photoredox catalysis, in particular, has emerged as a powerful tool for forging new bonds under mild conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide range of chemical transformations nih.govnih.gov. While a direct photoredox synthesis of this compound has not been explicitly reported, the principles of this technology can be applied to key bond-forming steps.

For instance, dual catalysis systems combining a photoredox catalyst with a transition metal, such as nickel, have proven effective for C(sp²)-C(sp³) cross-coupling reactions nih.gov. Such a system could potentially be adapted to couple an aryl halide with an amine-derived radical. More relevantly, photoredox catalysis can generate α-amino radicals from N-alkylamines, which can then be used in subsequent bond-forming reactions bohrium.com.

Recent advancements have demonstrated the ability of Ni/photoredox dual catalysis to achieve site-selective α-arylation of trialkylamines, showcasing the potential for late-stage functionalization of complex molecules nih.gov. A hypothetical route could involve the generation of an aryl radical from a 3,4-disubstituted benzoic acid derivative, which could then be trapped by an N-tert-butylamine-derived species. Conversely, photoredox-mediated methods are being developed for C-H functionalization, which could enable the direct introduction of the iodo group or a precursor functional group onto the N-tert-butyl-4-methoxybenzamide scaffold, avoiding the need for pre-functionalized starting materials.

| Method | Catalyst System | Key Intermediate | Application | Reference |

| Ni/Photoredox Dual Catalysis | Ni catalyst / Ir or Ru photocatalyst | Alkyl Radical | C(sp²)-C(sp³) Cross-Coupling | nih.gov |

| Organic Photoredox Catalysis | Acridinium Dyes | α-Carbamyl Radical | α-Alkylation of Amines | bohrium.com |

| Late-Stage Arylation | NiCl₂(dtbbpy) / 4CzIPN | N-Methyl Radical | Selective C-H Arylation of Trialkylamines | nih.gov |

| Radical Decarboxylation | Pd catalyst / Ir photocatalyst | Homoallylic Radical | C-C Bond Formation | mdpi.com |

This table is interactive and can be sorted by column.

These novel approaches, centered on generating radical intermediates under mild, light-mediated conditions, represent the frontier of synthetic chemistry and hold promise for the future development of efficient and selective routes to complex molecules like this compound.

Mechanochemical Synthesis of Substituted Benzamides

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods for producing substituted benzamides. This solid-state approach, often conducted in a ball mill, can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste, aligning with the principles of green chemistry. rsc.orgresearchgate.netorganic-chemistry.org

The synthesis of amides via mechanochemistry can be achieved by grinding a carboxylic acid with an amine in the presence of a suitable coupling reagent. rsc.orgnih.gov A variety of activating agents have been successfully employed under these solvent-free or minimal-solvent (liquid-assisted grinding) conditions. For instance, the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh3) has been shown to effectively facilitate the amidation of carboxylic acids. rsc.org This method is compatible with a range of functional groups and protecting groups commonly used in the synthesis of complex molecules. rsc.org

Mechanochemical methods offer distinct advantages over classical solution-based synthesis. rsc.org Reactions are often faster, proceeding in minutes compared to hours required for conventional methods. organic-chemistry.org Furthermore, the absence of bulk solvents simplifies product purification and minimizes environmental impact. rsc.orgorganic-chemistry.org The transformation of esters into primary amides using calcium nitride as an ammonia source under ball milling conditions further demonstrates the versatility of this technique. organic-chemistry.orgacs.org This approach is notable for its mild conditions, broad functional group tolerance, and its ability to maintain the stereochemical integrity of chiral centers. organic-chemistry.orgacs.org

Table 1: Comparison of Mechanochemical vs. Conventional Synthesis for Amides

| Parameter | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis |

|---|---|---|

| Reaction Time | 90 minutes organic-chemistry.org | 24 hours organic-chemistry.org |

| Conditions | No external heating required organic-chemistry.org | Often requires heating (e.g., 80 °C) acs.org |

| Solvent Usage | Solvent-free or minimal solvent rsc.orgorganic-chemistry.org | Requires bulk solvents |

| Purification | Often simplified, may not require chromatography acs.org | Typically requires extraction and chromatography |

| Environmental Impact | Reduced waste and energy consumption rsc.orgorganic-chemistry.org | Generates significant solvent waste |

Advanced Coupling and Functionalization Strategies

The synthesis of this compound can be approached using advanced coupling and functionalization strategies that offer high efficiency and selectivity. These methods often rely on transition-metal catalysis to construct the core benzamide structure or introduce key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds. researchgate.netresearchgate.net The Buchwald-Hartwig amination, for example, enables the coupling of aryl halides (like a 3-iodo-4-methoxybenzoyl derivative) with amines (such as tert-butylamine). youtube.com This reaction typically employs a palladium catalyst, a phosphine-based or N-heterocyclic carbene (NHC) ligand, and a base. researchgate.netyoutube.com The choice of ligand is crucial as it influences the catalyst's stability and reactivity, allowing the reaction to proceed under relatively mild conditions with a broad range of substrates. researchgate.net These methods have become indispensable in pharmaceutical and materials chemistry due to their reliability and functional group tolerance. researchgate.net

Copper-Catalyzed C-H Amination: Copper-catalyzed reactions represent another important class of advanced synthetic methods for benzamide synthesis. nih.govbeilstein-journals.org Direct C-H amination is a particularly attractive strategy as it allows for the formation of C-N bonds without the need for pre-functionalized starting materials, thus improving atom economy. nih.govbeilstein-journals.org For instance, a substituted benzene (B151609) ring can be directly amidated using a copper catalyst, an appropriate nitrogen source, and an oxidant. nih.govacs.org While direct C-H functionalization at the 3-position of 4-methoxybenzoic acid would be challenging, copper catalysis is also effective in more traditional cross-coupling approaches, such as the amidation of nitriles. rsc.org

These catalytic systems provide versatile pathways to substituted benzamides, allowing for the strategic introduction of substituents like the iodo and methoxy groups on the aromatic ring and the tert-butyl group on the amide nitrogen.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and side products. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

A common route to N-tert-butyl amides is the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation. The optimization of a copper(II) trifluoromethanesulfonate (Cu(OTf)₂) catalyzed reaction between various nitriles and di-tert-butyl dicarbonate provides a relevant model. researchgate.net In this study, various Lewis acid catalysts were screened, with Cu(OTf)₂ proving to be the most effective. researchgate.net

Further optimization steps typically involve:

Catalyst Loading: The amount of catalyst is a critical factor. While a higher loading might increase the reaction rate, it also adds to the cost and can complicate purification. Studies have shown that a catalyst loading of 5 mol% can be sufficient for achieving high yields. researchgate.net

Temperature: The reaction temperature can significantly influence the rate and selectivity. While room temperature is often preferred for energy efficiency, moderate heating (e.g., to 40-60 °C) can sometimes slightly improve yields. researchgate.net

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without significant degradation of the product. Reaction times are often determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates. For some modern synthetic approaches, solvent-free conditions have been found to be highly effective, offering both environmental and practical advantages. researchgate.net

The data below, adapted from the synthesis of N-tert-butyl benzamides, illustrates a typical optimization process. researchgate.net

Table 2: Optimization of Reaction Conditions for N-tert-butyl Benzamide Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ (5) | Room Temp | 2 | 65 |

| 2 | Cu(OTf)₂ (5) | Room Temp | 5 | 87 |

| 3 | Cu(OTf)₂ (5) | 40 | 5 | 88 |

| 4 | Cu(OTf)₂ (5) | 60 | 5 | 89 |

| 5 | Cu(OTf)₂ (10) | 60 | 5 | 89 |

| 6 | Zn(OTf)₂ (5) | 60 | 5 | 75 |

| 7 | Sc(OTf)₃ (5) | 60 | 5 | 81 |

This systematic approach to optimization is crucial for developing a robust and scalable process for the production of this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity

Efficiency: Efficiency is often measured by chemical yield and reaction time.

Traditional Methods: Conventional methods, such as activating the carboxylic acid (3-iodo-4-methoxybenzoic acid) with thionyl chloride to form an acyl chloride, followed by reaction with tert-butylamine (B42293), are well-established. However, these can require harsh reagents and extended reaction times.

Catalytic Methods: Palladium and copper-catalyzed coupling reactions generally offer high yields under milder conditions. researchgate.netrsc.orgresearchgate.net They represent a significant improvement in efficiency over many classical methods.

Selectivity: Selectivity, particularly regioselectivity, is critical when dealing with multi-substituted aromatic rings.

The synthesis of the 3-iodo-4-methoxybenzoic acid precursor itself requires a highly regioselective iodination step.

Advanced coupling strategies, such as directed C-H activation, can offer high regioselectivity, but may require specific directing groups.

Standard amidation reactions (acyl chloride or coupling agent-based) are highly chemoselective, forming the amide bond without affecting the iodo or methoxy substituents on the aromatic ring.

Sustainability and Practicality:

Mechanochemistry is superior from a green chemistry perspective due to the elimination or drastic reduction of organic solvents. rsc.orgorganic-chemistry.org This simplifies waste disposal and reduces environmental impact.

Catalytic methods are also advantageous as they use sub-stoichiometric amounts of catalysts. However, the cost and potential toxicity of heavy metals like palladium are considerations for large-scale production, necessitating efficient catalyst recovery and removal from the final product.

Traditional methods, while often less elegant, may be preferred in some contexts due to the low cost and ready availability of reagents like thionyl chloride.

Elucidation of Reaction Mechanisms and Pathways Involving N Tert Butyl 3 Iodo 4 Methoxybenzamide

Mechanistic Hypotheses for Formation Pathways of N-tert-butyl-3-iodo-4-methoxybenzamide

The synthesis of this compound can be approached through several mechanistic pathways, primarily involving the formation of an amide bond between a derivative of 4-methoxybenzoic acid and tert-butylamine (B42293). One common method involves the reaction of 4-methoxybenzoyl chloride with tert-butylamine. chemicalbook.com Another viable route is the Ritter reaction, where a nitrile reacts with a tertiary alcohol or alkene in the presence of a strong acid. More specifically, the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate (Cu(OTf)₂) has been shown to produce N-tert-butyl amides in excellent yields under solvent-free conditions at room temperature. researchgate.net

A plausible synthetic route starting from 4-methoxybenzoic acid would involve the following steps:

Iodination: Electrophilic aromatic substitution on 4-methoxybenzoic acid to introduce an iodine atom at the 3-position. The methoxy (B1213986) group is an ortho-, para-director, and since the para position is blocked, iodination would occur at one of the ortho positions (C3 or C5).

Activation of the Carboxylic Acid: The resulting 3-iodo-4-methoxybenzoic acid is then activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which is highly reactive towards amines.

Amidation: The activated 3-iodo-4-methoxybenzoyl chloride is subsequently reacted with tert-butylamine to form the final product, this compound.

Alternatively, oxidative coupling methods could be employed. For instance, the oxidative coupling of methylarenes and N,N-dialkylformamides using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant can yield N,N-dialkylamides. sciengine.com While this specific example does not directly produce the target molecule, it highlights the potential for iodine-catalyzed C-H activation and C-N bond formation in amide synthesis.

The following table outlines a hypothetical reaction scheme based on established organic chemistry principles.

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | 4-Methoxybenzoic acid | I₂, HIO₃/H₂SO₄ | 3-Iodo-4-methoxybenzoic acid | Electrophilic Aromatic Substitution |

| 2 | 3-Iodo-4-methoxybenzoic acid | SOCl₂ or (COCl)₂ | 3-Iodo-4-methoxybenzoyl chloride | Acyl Halide Formation |

| 3 | 3-Iodo-4-methoxybenzoyl chloride, tert-Butylamine | Base (e.g., Et₃N) | This compound | Nucleophilic Acyl Substitution |

Investigation of Amidyl Radical Generation and Reactivity in N-alkyl Benzamide (B126) Systems

N-alkyl benzamides are precursors for the generation of amidyl radicals, which are valuable intermediates in organic synthesis, particularly for C-H functionalization. nih.govrsc.org These nitrogen-centered radicals can be generated through various methods, including photochemical or radical-initiated processes from N-halo or N-xanthylamides. nih.gov

The generation of amidyl radicals from N-alkyl benzamides can be achieved through a proton-coupled electron transfer (PCET) process. rsc.orgchinesechemsoc.org This method often involves a photocatalyst, such as an iridium complex, and a weak base. The photoexcited catalyst oxidizes the amide, which, in conjunction with the base, facilitates the homolysis of the N-H bond to form the amidyl radical. chinesechemsoc.org Once generated, these electrophilic radicals can participate in a variety of reactions, including intramolecular hydrogen atom transfer (HAT) and intermolecular C-H functionalization. nih.govchemrxiv.org

The reactivity of amidyl radicals is influenced by the substituents on both the nitrogen and the aromatic ring. The tert-butyl group in this compound is significant because the absence of α-C-H bonds in the N-substituent can prevent competing intramolecular reactions, thereby increasing the efficiency of intermolecular C-H functionalization. nih.gov The electronic properties of the benzamide also play a role; electron-donating groups, such as the methoxy group, can influence the stability and reactivity of the radical intermediate. nih.gov

Recent studies have demonstrated the utility of amidyl radicals in:

Site-selective chlorination of unactivated C(sp³)-H bonds. nih.gov

Intramolecular hydroamination-cyclization reactions. acs.orgresearchgate.net

Intermolecular N-arylation processes. acs.orgresearchgate.net

Carboamination of olefins. chemrxiv.org

The following table summarizes key aspects of amidyl radical generation and reactivity in systems analogous to this compound.

| Method of Generation | Key Reagents/Conditions | Reactivity of Amidyl Radical | Example Application |

| Photoredox Catalysis (PCET) | Ir or Ru photocatalyst, weak base (e.g., phosphate), visible light | Intramolecular 1,5-HAT, intermolecular C-H abstraction | Distal C(sp³)-H functionalization of amides chinesechemsoc.org |

| Manganese-Mediated Atom Transfer | Mn₂(CO)₁₀, visible light | Site-selective chlorination, chloroamination | Synthesis of alkyl chlorides and chlorinated pyrrolidines nih.gov |

| From N-aryloxy amides | Eosin Y (organic dye photocatalyst), green LEDs | Intramolecular hydroamination, intermolecular N-arylation | Late-stage modification of complex molecules acs.orgresearchgate.net |

Role of Hypervalent Iodine Intermediates in Transformations of Related Iodoarenes

Iodoarenes, such as the iodo-substituted benzamide in this article, are precursors to hypervalent iodine reagents, which are versatile and environmentally friendly oxidants in organic synthesis. nih.govacs.orgprinceton.edu These reagents can be generated in situ by the oxidation of the iodoarene with an appropriate terminal oxidant like m-chloroperoxybenzoic acid (mCPBA), Oxone, or sodium perborate. organic-chemistry.orgorganic-chemistry.org The resulting hypervalent iodine(III) species, such as (diacetoxyiodo)arenes or [bis(trifluoroacetoxy)iodo]arenes, are highly electrophilic and can mediate a wide range of transformations. princeton.eduorganic-chemistry.org

A key application of hypervalent iodine(III) reagents is in the formation of carbon-nitrogen (C-N) bonds. hbni.ac.inresearchgate.netrsc.org They can facilitate oxidative coupling reactions between various nitrogen sources (e.g., amides, amines, azides) and other substrates. researchgate.netnih.gov For instance, hypervalent iodine(III) reagents can mediate the intramolecular amination of C(sp²)-H and C(sp³)-H bonds, leading to the synthesis of various nitrogen-containing heterocycles. hbni.ac.inrsc.org

The mechanism of these transformations often involves the hypervalent iodine(III) reagent acting as a strong oxidant or electrophile. It can activate a nitrogen-containing species to form a more electrophilic cationic or radical intermediate, which then undergoes the desired coupling reaction. researchgate.net In some cases, the reaction is believed to proceed through a nitrenium ion intermediate followed by electrophilic aromatic substitution. hbni.ac.in The structure of hypervalent iodine compounds, characterized by a linear, three-center-four-electron bond, is key to their reactivity. nih.gov

The following table provides examples of transformations mediated by hypervalent iodine reagents derived from iodoarenes.

| Hypervalent Iodine Reagent (or precursor + oxidant) | Transformation | Mechanistic Aspect |

| Phenyliodine diacetate (PIDA) | Intramolecular C(sp²)-H amination | Formation of benzimidazoles via a nitrenium ion intermediate hbni.ac.in |

| Iodoarene + mCPBA | Intramolecular sp³ C-H amination | Iodonium (B1229267) cation intermediate, concerted hydride transfer and C-N bond formation acs.org |

| Aryl(cyano)iodonium triflates | Alkyne cyanotriflation | Sequential transfer of two ligands from the I(III) reagent acs.org |

| Azidobenziodoxoles | Direct azidation of C-H bonds | Group-transfer reaction acs.org |

Transition State Analysis in this compound Derivatization Reactions

Computational studies, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanisms of reactions involving benzamide derivatives. nih.govnih.gov For derivatization reactions of this compound, transition state analysis can provide insights into reaction pathways, selectivity, and the role of various substituents.

For instance, in the context of C-H amination reactions catalyzed by iodoarenes, DFT calculations have been used to analyze the transition states of the key bond-forming steps. acs.org These studies have shown that for intramolecular sp³ C-H amination, the preferred pathway can involve an iodonium cation intermediate that proceeds through a concerted transition state, involving hydride transfer followed by spontaneous C-N bond formation. acs.org This type of analysis helps to explain the stereospecificity observed in such reactions.

In the context of amidyl radical reactions, computational studies can help to understand the factors that control regioselectivity. For example, in the cyclization of N-(4-pentenyl)amidyl radicals, the preference for 6-endo cyclization with certain vinylic substituents has been rationalized through computational analysis of the transition states. acs.org

The electronic effects of substituents, such as the methoxy group and the iodine atom on the benzamide ring, can be quantitatively assessed through computational methods. The methoxy group, being an electron-donating group, can influence the electron density at the amide nitrogen and the aromatic ring, thereby affecting the stability of intermediates and the energy of transition states. nih.gov

The following table presents a conceptual summary of how transition state analysis could be applied to potential reactions of this compound.

| Reaction Type | Potential Key Transition State | Information Gained from Analysis |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the iodo position | Oxidative addition of Pd(0) to the C-I bond | Energy barrier for C-I bond activation, influence of methoxy and amide groups on reaction rate. |

| Hypervalent iodine-mediated intramolecular cyclization | C-N or C-O bond formation involving the hypervalent iodine center | Determination of the lowest energy pathway, rationalization of regioselectivity. |

| Amidyl radical-mediated C-H functionalization | Hydrogen atom abstraction by the amidyl radical | Energy barriers for abstraction from different C-H bonds, prediction of site-selectivity. |

Stereochemical Considerations in Synthesis and Reaction Mechanisms

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a relevant stereochemical consideration for substituted benzamides. nih.govacs.orgnih.gov In molecules like this compound, the rotation around the Ar-C(O) bond and the C(O)-N bond can be hindered by the presence of bulky substituents. The ortho-iodo substituent and the bulky tert-butyl group on the nitrogen could potentially lead to stable or semi-stable atropisomers.

The stability of atropisomers is classified based on their half-life of racemization at 37 °C. nih.govacs.org While many benzamides are considered class 1 atropisomers (rapidly interconverting), the introduction of significant steric hindrance can lead to more stable class 2 or class 3 atropisomers. nih.gov The specific conformation of a benzamide can be crucial for its biological activity, as different atropisomers may exhibit different binding affinities to a biological target. nih.gov

In the context of reaction mechanisms, the stereochemistry of the starting material can influence the stereochemical outcome of the product. For example, in iodoarene-catalyzed intramolecular sp³ C-H amination, the reaction has been shown to proceed with retention of stereochemistry at the reacting chiral center, indicating a mechanism that does not involve a freely rotating intermediate. acs.org

The conformational preference of the amide C-N bond is another important stereochemical aspect. Secondary and tertiary benzamides can exhibit different conformational equilibria, which can influence their reactivity and spectroscopic properties, such as in circular dichroism studies. researchgate.net

| Stereochemical Aspect | Relevance to this compound | Potential Implications |

| Atropisomerism | Restricted rotation around the Ar-C(O) and C(O)-N bonds due to the ortho-iodo and N-tert-butyl groups. nih.govacs.org | Possibility of existing as a mixture of slowly interconverting atropisomers. Different atropisomers could have distinct chemical and biological properties. |

| Diastereoselectivity in Reactions | If a chiral center is present in a reactant or is formed during a reaction, the existing stereochemistry of the benzamide could influence the formation of one diastereomer over another. | In derivatization reactions, control over diastereoselectivity would be crucial for synthesizing specific stereoisomers. |

| Conformational Analysis | The preferred conformation of the amide bond (e.g., s-cis vs. s-trans with respect to the carbonyl and the aryl ring) can affect reactivity. researchgate.net | The dominant conformation could dictate the accessibility of the amide N-H for reactions like amidyl radical formation or influence the orientation of reactants in a transition state. |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N Tert Butyl 3 Iodo 4 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For N-tert-butyl-3-iodo-4-methoxybenzamide, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would offer a complete structural assignment.

While direct experimental data for this compound is not publicly available, a detailed prediction of its spectra can be made based on the known data for the parent compound, N-tert-butyl-4-methoxybenzamide rsc.org, and the well-established effects of an iodine substituent on an aromatic ring wisc.educhemicalforums.com.

Proton (¹H) NMR Spectral Analysis of this compound

In the ¹H NMR spectrum, protons in different chemical environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm). The spectrum for this compound is expected to show signals corresponding to the aromatic protons, the N-H proton of the amide, the methoxy (B1213986) group protons, and the tert-butyl group protons.

The introduction of the bulky, electron-donating iodine atom at the C3 position breaks the symmetry of the aromatic ring seen in the non-iodinated precursor. This results in three distinct aromatic proton signals instead of two. The proton at C2 (ortho to both the iodo and amide groups) would be expected to appear as a doublet. The proton at C5 (ortho to the methoxy group and meta to the iodo group) would likely be a doublet of doublets, and the proton at C6 (meta to the methoxy group and ortho to the amide group) would appear as a doublet. The N-H proton typically appears as a broad singlet, while the methoxy and tert-butyl groups each present as sharp singlets due to the absence of adjacent protons for coupling.

Expected ¹H NMR Data (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2 (Aromatic) | ~8.10 | d | ~2.0 | 1H |

| H6 (Aromatic) | ~7.75 | dd | ~8.5, 2.0 | 1H |

| H5 (Aromatic) | ~6.90 | d | ~8.5 | 1H |

| N-H (Amide) | ~5.95 | br s | - | 1H |

| -OCH₃ (Methoxy) | ~3.90 | s | - | 3H |

| -C(CH₃)₃ (tert-Butyl) | ~1.45 | s | - | 9H |

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a singlet. The introduction of the iodine atom significantly impacts the chemical shift of the carbon to which it is attached (the ipso-carbon, C3) due to the "heavy atom effect," which induces a substantial upfield shift (lower ppm value) nih.gov. Other aromatic carbons are also affected, leading to six distinct signals for the benzene (B151609) ring. The carbonyl carbon of the amide group is typically found in the 165-170 ppm region.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165.5 |

| C4 (Ar-OCH₃) | ~159.0 |

| C6 (Ar-H) | ~135.0 |

| C2 (Ar-H) | ~129.0 |

| C1 (Ar-C=O) | ~128.0 |

| C5 (Ar-H) | ~111.0 |

| C3 (Ar-I) | ~88.0 |

| -OCH₃ (Methoxy) | ~56.0 |

| -C(CH₃)₃ (tert-Butyl Quaternary) | ~51.5 |

| -C(CH₃)₃ (tert-Butyl Methyls) | ~28.9 |

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between them, advanced 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between the aromatic protons, showing cross-peaks between H5 and H6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the signals of H2, H5, and H6 to C2, C5, and C6, respectively. It would also connect the methoxy proton signal to the methoxy carbon signal and the tert-butyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton to the carbonyl carbon (C=O) and the C1 aromatic carbon, and the H2 proton to the carbonyl carbon, confirming the proximity of these groups.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) provides a characteristic fingerprint based on the functional groups present.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong, sharp band around 3330 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. rsc.org A very intense band in the region of 1640-1650 cm⁻¹ is characteristic of the C=O stretching vibration (Amide I band). rsc.org The N-H bending vibration (Amide II band) would appear around 1540 cm⁻¹. Other significant bands would include C-O stretching for the methoxy group and the aryl ether, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The C-I stretch is expected to be a weak band in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes and the C-I bond.

Expected Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3330 | ~3330 | Medium-Strong (IR) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | ~2970-2850 | ~2970-2850 | Strong (IR & Raman) |

| C=O Stretch (Amide I) | ~1645 | ~1645 | Very Strong (IR) |

| N-H Bend (Amide II) | ~1540 | - | Medium-Strong (IR) |

| Aromatic C=C Stretch | ~1600, ~1480 | ~1600, ~1480 | Medium (IR), Strong (Raman) |

| C-O Stretch (Ether) | ~1250, ~1030 | - | Strong (IR) |

| C-I Stretch | <600 | ~550 | Weak (IR), Strong (Raman) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. It also provides information about the structure through analysis of fragmentation patterns.

The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₂H₁₆INO₂) is 333.0226 u. HRMS analysis would be expected to confirm this mass with high accuracy (typically within 5 ppm).

Electron impact (EI) ionization would likely lead to characteristic fragmentation. The molecular ion peak may be observed, but key fragments would arise from the cleavage of the amide and tert-butyl groups. Common fragmentation pathways for benzamides include the loss of the amide substituent. researchgate.net A prominent peak would be expected from the α-cleavage of the tert-butyl group, resulting in the loss of a methyl radical (CH₃•) to form an [M-15]⁺ ion. Another significant fragmentation would be the loss of the entire tert-butyl group (C₄H₉•) to yield an ion at m/z 276. Cleavage of the amide C-N bond could produce a 3-iodo-4-methoxybenzoyl cation at m/z 276.9. The presence of iodine is often indicated by a characteristic signal at m/z 127, corresponding to the I⁺ ion. docbrown.info

Expected HRMS Fragmentation Data

| m/z (u) | Proposed Fragment Ion | Formula |

|---|---|---|

| 333.0226 | [M]⁺ (Molecular Ion) | [C₁₂H₁₆INO₂]⁺ |

| 318.0000 | [M - CH₃]⁺ | [C₁₁H₁₃INO₂]⁺ |

| 276.9467 | [M - C₄H₉]⁺ or [C₈H₆IO₂]⁺ | [C₈H₇INO₂]⁺ or [C₈H₆IO₂]⁺ |

| 126.9045 | [I]⁺ | [I]⁺ |

| 57.0704 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While a crystal structure for this compound has not been reported, analysis of similar structures, such as other substituted benzamides and iodo-aromatic compounds, allows for a robust prediction of its solid-state architecture. mdpi.comnih.gov

The molecular structure would confirm the substitution pattern on the benzene ring. The amide group is expected to be relatively planar. In the crystal lattice, the most significant intermolecular interaction would likely be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically organizes molecules into infinite chains or dimeric motifs. mdpi.com

Crystal Packing Analysis and Intermolecular Interactions

Detailed analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds, halogen bonds involving the iodine atom, or π-stacking, requires single-crystal X-ray diffraction data, which is not currently available in public databases for this compound.

Conformational Analysis in the Crystalline State

A definitive conformational analysis, including the measurement of critical dihedral angles between the benzamide (B126) group and the aromatic ring, or the orientation of the tert-butyl group, is contingent on crystallographic studies. While computational modeling could predict low-energy conformations, experimental verification from the crystalline state is absent. researchgate.netethz.ch

Integration of Spectroscopic Data for Comprehensive Structural Verification

The integration of various spectroscopic techniques (such as NMR, IR, and mass spectrometry) with X-ray diffraction data is a powerful method for unambiguous structural confirmation. However, since no primary diffraction or comprehensive spectroscopic studies for this compound were found, this comprehensive verification cannot be performed or reported.

Theoretical and Computational Investigations of N Tert Butyl 3 Iodo 4 Methoxybenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. For a compound like N-tert-butyl-3-iodo-4-methoxybenzamide, DFT studies would illuminate its structural preferences, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, several key conformational features would be of interest:

Amide Bond Conformation: The orientation of the N-tert-butyl group relative to the benzoyl moiety is critical. Rotation around the C-N amide bond is restricted, leading to distinct cis and trans conformers. The trans conformation, where the bulky tert-butyl group is opposite the carbonyl oxygen, is generally heavily favored due to reduced steric hindrance.

Aryl Group Orientation: The dihedral angle between the plane of the phenyl ring and the amide group influences conjugation. A more planar arrangement allows for better electronic communication between the aromatic ring and the amide functionality.

Substituent Conformations: The methoxy (B1213986) (-OCH3) and tert-butyl groups also have rotational degrees of freedom that would be explored to find the global energy minimum.

A conformational search would typically be performed using a molecular mechanics force field, followed by geometry optimization of the low-energy conformers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (trans conformer) (Note: This data is illustrative and based on typical values for similar structures, as specific literature is unavailable.)

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.24 Å | Typical double bond character of a carbonyl group. |

| C-N (amide) Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| C-I Bond Length | ~2.10 Å | Reflects the size of the iodine atom. |

| C(ring)-O (methoxy) Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance with the ring. |

| O=C-N-C (dihedral) | ~180° | Indicates the favored trans conformation of the amide linkage. |

| C(ring)-C(carbonyl)-N-C(tert-butyl) (dihedral) | Varies | Defines the twist of the amide group relative to the phenyl ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene (B151609) ring. The lone pairs of the oxygen and the π-system of the ring would be the main contributors, making this region susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, particularly on the carbon atoms ortho and para to the electron-withdrawing amide group. This distribution indicates sites that are favorable for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The presence of the electron-donating methoxy group and the electron-withdrawing amide and iodo groups would modulate this gap.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: These values are estimations for illustrative purposes.)

| Orbital | Predicted Energy | Implication for Reactivity |

| HOMO | ~ -6.2 eV | Region of electron donation (nucleophilic character). |

| LUMO | ~ -1.5 eV | Region of electron acceptance (electrophilic character). |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate chemical reactivity. |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites for intermolecular interactions and chemical reactions.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the carbonyl oxygen and, to a lesser extent, the methoxy oxygen, due to their high electronegativity and lone pairs. These are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): The most positive potential would be located on the amide hydrogen (N-H), making it a strong hydrogen bond donor.

Neutral/Slightly Positive Potential (Green): The tert-butyl group and the aromatic hydrogens would exhibit a relatively neutral potential. The iodine atom, due to the "sigma-hole" phenomenon, can present a region of positive potential on its outermost surface, making it a potential halogen bond donor.

Quantum Chemical Calculations for Energetic Profiles and Reaction Pathways

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing insights into reaction mechanisms and selectivity.

Calculation of Reaction Barriers and Transition State Geometries

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the C-I bond, quantum chemical calculations can map out the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Computational methods are used to find this saddle point on the potential energy surface. The geometry of the TS reveals which bonds are being formed and broken.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier indicates a faster reaction.

For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition of a palladium catalyst to the C-I bond, which is often the rate-determining step.

Elucidation of Regioselectivity and Stereoselectivity via Computational Modeling

When a molecule has multiple reactive sites, computational modeling can predict which site is more likely to react (regioselectivity). For this compound, a key question would be the competition between reaction at the C-I bond versus other positions on the ring.

By calculating the activation barriers for reactions at different sites, a clear preference can often be established. For example, the activation energy for a cross-coupling reaction at the C-I bond would be calculated and compared to the energy required for substitution at other positions. Given the lability of the C-I bond, it is overwhelmingly the most probable site for such reactions.

Stereoselectivity, which is relevant when new chiral centers are formed, can also be investigated by comparing the transition state energies for pathways leading to different stereoisomers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and intermolecular interactions. For a molecule like this compound, MD simulations could elucidate its structural flexibility and how it interacts with its environment, such as a solvent or a biological target.

Detailed Research Findings:

MD simulations on related benzamide (B126) derivatives have been successfully used to explore their stability within the binding pockets of proteins. nih.govtandfonline.com For instance, studies on benzamide inhibitors of Rho-associated kinase-1 (ROCK1) demonstrated that these simulations can confirm the stability of docking poses and provide a theoretical basis for the rational design of new inhibitors. nih.gov In a typical MD simulation protocol, the system (e.g., the ligand in a protein's active site solvated in water) is simulated for a specific time period, often on the nanosecond to microsecond scale. tandfonline.comresearchgate.net Key parameters are analyzed throughout the simulation to assess stability and dynamics.

A crucial parameter in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions between the simulated structure at a given time and a reference structure (e.g., the initial docked pose). A stable RMSD value over time suggests that the ligand has reached an equilibrium state within the binding site. tandfonline.com Another important metric is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. tandfonline.com For this compound, one would expect the tert-butyl group and the methoxy group to exhibit some rotational freedom, which would be quantifiable through RMSF analysis.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, which are critical for molecular recognition. nih.govtandfonline.com In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the methoxy oxygen can also accept a hydrogen bond. The stability and duration of these hydrogen bonds over the course of a simulation can be quantified, providing insights into the binding affinity.

Interactive Data Table: Illustrative MD Simulation Parameters for a Benzamide Derivative

| Parameter | Description | Typical Value/Observation | Significance for this compound |

| Simulation Time | The total time the molecular system is simulated. | 100 ns | Sufficient to observe local conformational changes and ligand stability in a binding site. |

| RMSD | Measures the deviation of the ligand from its initial pose. | < 2.0 Å | A low and stable RMSD would indicate a stable binding mode. |

| RMSF | Measures the fluctuation of individual atoms or groups. | Higher for terminal groups | Would reveal the flexibility of the tert-butyl and methoxy groups. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds with a target. | 1-3 stable bonds | Identifies key interactions driving binding affinity. |

Theoretical Vibrational Spectroscopy and Spectral Prediction

Theoretical vibrational spectroscopy, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a valuable tool for understanding the vibrational modes of a molecule. ias.ac.in By calculating the harmonic frequencies, one can predict the infrared (IR) and Raman spectra of a compound like this compound. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific atomic motions.

Detailed Research Findings:

Studies on substituted benzamides, such as 3-amino-4-methoxybenzamide, have demonstrated the accuracy of DFT calculations (e.g., using the B3LYP functional with a 6-311++G** basis set) in predicting vibrational spectra. ias.ac.in The calculated frequencies are often scaled by an empirical factor to better match experimental values. A key output of these calculations is the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (e.g., bond stretching, angle bending) to each vibrational mode. mdpi.com

For this compound, theoretical vibrational analysis would identify characteristic frequencies for its functional groups. For example, the C=O stretching vibration of the amide group is typically a strong band in the IR spectrum, and its position can be influenced by hydrogen bonding. nih.gov The N-H stretching frequency is also sensitive to the molecular environment. nih.gov The presence of the iodine atom, being heavy, would be associated with low-frequency vibrations.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Spectral Region |

| Amide | C=O stretch | ~1700 | 1650-1750 |

| Amide | N-H stretch | ~3400 | 3300-3500 |

| Aromatic Ring | C-H stretch | ~3100 | 3000-3100 |

| Methoxy | C-O stretch | ~1250 | 1200-1300 |

| Aromatic-Iodine | C-I stretch | ~600 | 500-700 |

In Silico Exploration of Chemical Space and Scaffold Diversity

In silico methods are instrumental in exploring the vastness of chemical space and assessing the diversity of molecular scaffolds. For a given compound like this compound, these techniques can be used to design and evaluate new analogs with potentially improved properties.

Detailed Research Findings:

The exploration of chemical space for benzamide derivatives often involves creating virtual libraries of related compounds by modifying substituents at various positions. mdpi.comnih.gov These virtual libraries can then be screened in silico for desirable properties, such as improved binding affinity to a target protein or better pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.comresearchgate.net Computational tools can calculate a range of molecular descriptors for each analog, such as lipophilicity (logP), molecular weight, and polar surface area, which are important for drug-likeness. researchgate.net

Scaffold diversity is a key concept in drug discovery, and the benzamide core of this compound is a well-established scaffold in medicinal chemistry. mdpi.comresearchgate.net Analysis of scaffold diversity within a compound library helps in identifying novel chemical classes and avoiding redundancy. acs.org The benzamide scaffold is considered "privileged" as it can interact with a wide range of biological targets. By systematically modifying the substituents on this scaffold, it is possible to generate molecules with diverse pharmacological activities. For this compound, the 3-iodo and 4-methoxy substitutions on the benzene ring, along with the N-tert-butyl group, define a specific region of the chemical space around the benzamide scaffold. In silico tools can be used to explore how variations at these positions, or the replacement of the benzamide core itself, could lead to new molecules with different properties. nih.gov

Role of N Tert Butyl 3 Iodo 4 Methoxybenzamide in Advanced Synthetic Transformations and Catalysis

Precursor in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in N-tert-butyl-3-iodo-4-methoxybenzamide is a key feature that allows for its participation in numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, and aminocarbonylation, a variation of this, forms an amide bond. These methods are powerful tools for the synthesis of a wide range of valuable compounds. nih.gov The presence of the iodo group makes this compound an excellent substrate for such transformations.

Research has demonstrated the successful aminocarbonylation of various iodoarenes and iodoalkenes with different amine nucleophiles, including biologically significant tropane-based amines like nortropinone and nortropine. nih.govnih.govmdpi.com In these reactions, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂), activates the carbon-iodine bond. This is followed by the insertion of carbon monoxide and subsequent nucleophilic attack by an amine to afford the corresponding amide. nih.gov The choice of ligand is crucial for achieving high selectivity and yield. While monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for iodoalkenes, bidentate ligands such as Xantphos are often necessary for the efficient aminocarbonylation of iodo(hetero)arenes. nih.govmdpi.com Given the reactivity of other iodoarenes, this compound is a highly viable substrate for producing more complex amides through this methodology.

A study on the palladium-catalyzed aminocarbonylation of various iodoarenes and iodoalkenes with nortropane-based nucleophiles highlights the general applicability of this reaction. nih.gov The reaction conditions and outcomes for representative substrates are summarized in the table below.

| Substrate | Nucleophile | Catalyst System | Product Yield |

| 1-Iodocyclohexene | Nortropinone | Pd(OAc)₂ / 2 PPh₃ | 77% |

| 17-Iodoandrost-16-ene | Nortropinone | Pd(OAc)₂ / 2 PPh₃ | 86% |

| Iodobenzene | Nortropinone | Pd(OAc)₂ / Xantphos | 95% |

| 3-Iodopyridine | Nortropine | Pd(OAc)₂ / Xantphos | 85% |

Data sourced from a study on the synthesis of N-acylnortropane derivatives. nih.gov

The Suzuki-Miyaura and Stille couplings are cornerstone reactions in organic synthesis for the formation of C-C bonds. The iodo-substituent of this compound makes it an ideal electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts. nih.gov Research on the Suzuki-Miyaura coupling of 3-iodo-4-methoxybenzoic acid methyl ester, a compound structurally very similar to this compound, demonstrates the feasibility of this reaction. researchgate.net In this study, the coupling of the iodo-ester with sterically hindered arylboronic esters was achieved in good yields using a palladium catalyst. researchgate.net This strongly suggests that this compound would readily undergo Suzuki-Miyaura coupling with a variety of organoboron reagents to produce biaryl and other coupled products.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While the toxicity of organotin compounds is a drawback, the Stille reaction is highly versatile and tolerant of a wide range of functional groups. wikipedia.orglibretexts.orguwindsor.ca The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Given the high reactivity of aryl iodides in Stille couplings, this compound is expected to be an effective substrate in this reaction as well.

Contributions to Hypervalent Iodine Chemistry and Organocatalysis

Hypervalent iodine compounds are attractive reagents in organic synthesis due to their low toxicity and mild oxidizing properties. nsf.gov this compound can serve as a precursor for the in-situ generation of catalytically active hypervalent iodine species.

Substituted iodoarenes, particularly 2-iodobenzamides, have been shown to act as efficient pre-catalysts for a variety of oxidative transformations. beilstein-journals.orgnii.ac.jpresearchgate.net These iodoarenes are oxidized in situ by a co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), to form the active hypervalent iodine(III) or iodine(V) species. beilstein-journals.orgnii.ac.jp The amide functionality in these catalysts can influence their reactivity and selectivity.

Studies on various N-isopropyliodobenzamides have demonstrated their effectiveness as catalysts for the oxidation of alcohols to aldehydes and ketones. beilstein-journals.orgnih.gov The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in the catalyst's reactivity, with electron-donating groups generally enhancing the catalytic activity. beilstein-journals.org For instance, a 5-methoxy substituent on N-isopropyl-2-iodobenzamide was found to be highly activating. beilstein-journals.orgnih.gov This suggests that this compound, with its methoxy (B1213986) group, has the potential to be a precursor for an effective hypervalent iodine catalyst.

Iodoarene-catalyzed oxidative transformations are valued for being environmentally benign alternatives to metal-based oxidations. beilstein-journals.org The in-situ generated hypervalent iodine species from precursors like this compound can catalyze a range of reactions, most notably the oxidation of alcohols. beilstein-journals.orgnsf.gov

In a typical catalytic cycle, the iodoarene is first oxidized to a hypervalent iodine(III) or iodine(V) species by a terminal oxidant like Oxone®. nsf.gov This active species then oxidizes the substrate (e.g., an alcohol), and in the process is reduced back to the iodoarene, which can then re-enter the catalytic cycle. nsf.gov Research has shown that primary alcohols can be oxidized to carboxylic acids and secondary alcohols to ketones using a catalytic amount of a 2-iodobenzamide (B1293540) and a stoichiometric amount of Oxone® at room temperature. researchgate.net

The following table summarizes the catalytic performance of a related 2-iodobenzamide catalyst in the oxidation of various alcohols.

| Substrate (Alcohol) | Product | Catalyst | Yield |

| Benzhydrol | Benzophenone | 2-Iodo-N-isopropyl-5-methoxybenzamide | 98% |

| 1-Phenylethanol | Acetophenone | 2-Iodo-N-isopropyl-5-methoxybenzamide | 95% |

| Cinnamyl alcohol | Cinnamaldehyde | 2-Iodo-N-isopropyl-5-methoxybenzamide | 85% |

| Cyclohexanol | Cyclohexanone | 2-Iodo-N-isopropyl-5-methoxybenzamide | 70% |

Data sourced from a study on 2-iodo-N-isopropyl-5-methoxybenzamide as a catalyst for alcohol oxidation. beilstein-journals.org

Intermediacy in N-Heterocycle Synthesis

This compound is a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds. The presence of the iodo and amide groups allows for intramolecular cyclization reactions to form fused ring systems.

Research has shown that 2-iodobenzamides can undergo efficient palladium-catalyzed intramolecular cyclization to produce isoindolin-1-ones. organic-chemistry.org These reactions typically involve the formation of a C-N or C-C bond, leading to the heterocyclic core. In one study, 2-iodobenzamides with a 2-oxoethyl group on the nitrogen atom were cyclized under mild conditions using a palladium catalyst to yield 3-acyl isoindolin-1-ones. organic-chemistry.org

Furthermore, copper-catalyzed domino reactions of N-substituted 2-iodobenzamides with enaminones have been developed for the synthesis of quinazolinones. rsc.org These cascade reactions involve an initial Ullmann-type coupling followed by a Michael addition and a retro-Mannich reaction. rsc.org The versatility of these methods suggests that this compound could be a key starting material for the synthesis of a variety of substituted N-heterocycles, which are important scaffolds in medicinal chemistry and materials science.

Functionalization of the Benzamide (B126) Moiety in Complex Molecule Construction

The strategic functionalization of the benzamide core in this compound is pivotal for the construction of elaborate molecular architectures. The inherent reactivity of its constituent functional groups—the aryl iodide, the methoxy group, and the N-tert-butyl amide—provides a versatile platform for a variety of synthetic transformations.

The aryl iodide is the most prominent handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex organic molecules. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl substituents at the 3-position of the benzamide ring. Similarly, Heck and Sonogashira couplings can facilitate the introduction of alkene and alkyne functionalities, respectively. These reactions are known for their high tolerance of various functional groups, making them ideal for late-stage functionalization in the synthesis of complex natural products and pharmaceutical agents.

The N-tert-butyl group, while sterically hindering, imparts significant solubility in organic solvents and can influence the conformational rigidity of the molecule. This can be advantageous in directing certain reactions and in the design of molecules with specific binding properties. Although the amide bond itself is relatively stable, it can be hydrolyzed under harsh acidic or basic conditions to yield 3-iodo-4-methoxybenzoic acid and tert-butylamine (B42293), providing another avenue for diversification.

The methoxy group at the 4-position is generally less reactive but can be a site for modification. Demethylation to the corresponding phenol (B47542) would provide a new site for O-arylation or O-alkylation, further expanding the molecular diversity that can be generated from this scaffold.

The following table summarizes key transformations for the functionalization of this compound:

| Reaction Type | Reagents and Conditions | Functional Group Transformation | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O) | C-I to C-Aryl | Synthesis of biaryl compounds |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | C-I to C-Vinyl | Introduction of styrenyl groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N), solvent (e.g., THF) | C-I to C-Alkynyl | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base (e.g., NaOtBu) | C-I to C-N | Formation of arylamines |

| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Amide to Carboxylic acid + Amine | Scaffold modification |

| Ether Cleavage | Strong acid (e.g., HBr) or Lewis acid (e.g., BBr₃) | Methoxy to Hydroxyl | Introduction of a phenolic group for further functionalization |

These transformations highlight the utility of this compound as a versatile building block in the synthesis of a wide array of complex molecules with potential applications in materials science and medicinal chemistry.

Design Principle for Modular and Tunable Catalyst Scaffolds

The structure of this compound offers a robust framework for the design of modular and tunable catalyst scaffolds. The principles behind this design lie in the strategic placement of functional groups that can either be modified to tune the catalyst's properties or can directly participate in the catalytic cycle.

The benzamide moiety itself can serve as a coordinating group for a transition metal center. The oxygen and nitrogen atoms of the amide can act as a bidentate ligand, forming a stable chelate complex with a metal. The tert-butyl group provides steric bulk, which can be crucial in controlling the stereoselectivity of a catalytic reaction.

The true modularity of this scaffold comes from the ability to independently modify the iodo and methoxy positions. The iodo group is a prime site for introducing other coordinating groups through cross-coupling reactions. For example, a phosphine ligand could be installed via a Sonogashira coupling followed by a hydrophosphination reaction, or a nitrogen-based ligand could be introduced via a Buchwald-Hartwig amination. This allows for the creation of a library of ligands with varying steric and electronic properties.

The methoxy group can be used to fine-tune the electronic nature of the aromatic ring and, by extension, the ligating atoms. Replacement of the methyl group with other alkyl or aryl groups can modulate the electron-donating or electron-withdrawing character of the scaffold, which in turn can influence the reactivity and selectivity of the metal center it coordinates.

A hypothetical design for a modular catalyst scaffold based on this compound could involve the following steps:

Introduction of a Primary Ligating Group: The iodo-substituent is replaced with a primary ligating group (e.g., a phosphine or an N-heterocyclic carbene precursor) via a suitable cross-coupling reaction.

Coordination to a Metal Center: The modified benzamide is then complexed with a desired transition metal precursor (e.g., of palladium, rhodium, or iridium).

Tuning of Electronic Properties: The methoxy group is modified to fine-tune the electronic environment of the metal center.

This modular approach allows for the rapid generation of a diverse set of catalysts that can be screened for optimal performance in a specific chemical transformation.

The following table illustrates the design principle for creating tunable catalyst scaffolds:

| Scaffold Component | Role in Catalyst | Method of Modification | Tunable Property |

| Benzamide Moiety | Bidentate Ligand Backbone | - | Coordination geometry |

| N-tert-butyl Group | Steric Director | - | Stereoselectivity |

| Iodo Group Position | Site for Ligand Installation | Cross-coupling Reactions | Nature of the coordinating atom (e.g., P, N, C) |

| Methoxy Group | Electronic Tuner | Demethylation followed by O-functionalization | Electron density at the metal center |

The systematic application of these design principles can lead to the development of highly efficient and selective catalysts for a wide range of organic transformations.

Future Research Directions and Emerging Paradigms for N Tert Butyl 3 Iodo 4 Methoxybenzamide Research

Exploration of New Synthetic Methodologies (e.g., Sustainable Chemistry, Flow Chemistry)

The synthesis of N-substituted benzamides is a cornerstone of organic chemistry. Future research would likely focus on developing more efficient, sustainable, and scalable methods for the preparation of N-tert-butyl-3-iodo-4-methoxybenzamide.

Sustainable Chemistry: Traditional amide synthesis often involves coupling reagents that can be toxic or produce significant waste. A key research direction would be the development of "green" synthetic routes. This could involve enzyme-catalyzed amidation, which operates under mild, aqueous conditions, thereby reducing the reliance on harsh solvents and reagents. researchgate.net Another approach is the use of catalysts derived from abundant, non-toxic materials, such as agro-waste, which has been shown to facilitate amide bond formation. researchgate.net

Flow Chemistry: For industrial-scale production, continuous flow reactors offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govunimi.it The application of flow chemistry to the synthesis of this compound could lead to higher space-time yields and improved product purity. This methodology allows for precise control over reaction parameters such as temperature and mixing, and can enable the use of superheated solvents safely to improve reaction rates. nih.gov

| Methodology | Potential Advantages for Synthesis | Relevant Research Area |

| Sustainable Catalysis | Reduced environmental impact, use of renewable resources, milder reaction conditions. | Green Chemistry, Biocatalysis researchgate.net |

| Flow Chemistry | Enhanced safety, improved scalability and purity, precise process control. | Process Chemistry, Chemical Engineering nih.govunimi.it |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

Understanding the mechanism of the reactions used to synthesize and functionalize this compound is crucial for optimization. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable.

For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study the kinetics and mechanism of the iodination step on the aromatic ring. anu.edu.au Specialized electrochemical-NMR cells have been developed to monitor the reduction of aromatic halides, providing direct insight into reaction intermediates and pathways. anu.edu.au Similarly, in situ Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool in flow reactors for real-time monitoring of reaction progress.

High-Throughput Screening for Novel Reactivity Modes

High-throughput screening (HTS) or high-throughput experimentation (HTE) would be a powerful tool to accelerate the discovery of new reactions and applications for this compound. sigmaaldrich.compurdue.edu HTE involves running hundreds or thousands of reactions in parallel, allowing for rapid screening of different catalysts, reagents, and reaction conditions. nih.gov

This approach could be used to:

Identify optimal conditions for its synthesis.

Screen for its potential as a catalyst or ligand in various cross-coupling reactions. sigmaaldrich.com

Discover novel reactivity by testing it against a large library of different reactants.

Modern HTS methods often employ advanced analytical techniques like mass spectrometry or fluorescence assays for rapid analysis of reaction outcomes. purdue.edunih.govnih.gov

Development of this compound as a Component in Supramolecular Assemblies